4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237129
InChI: InChI=1S/C21H22FN3O2/c1-15-16(11-23-25(15)17-7-4-3-5-8-17)12-24-13-18(14-24)27-21-19(22)9-6-10-20(21)26-2/h3-11,18H,12-14H2,1-2H3
SMILES:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole

CAS No.:

Cat. No.: VC20237129

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole -

Specification

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
IUPAC Name 4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole
Standard InChI InChI=1S/C21H22FN3O2/c1-15-16(11-23-25(15)17-7-4-3-5-8-17)12-24-13-18(14-24)27-21-19(22)9-6-10-20(21)26-2/h3-11,18H,12-14H2,1-2H3
Standard InChI Key GDTMZQXBYNLZHY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C2=CC=CC=C2)CN3CC(C3)OC4=C(C=CC=C4F)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>2</sub>, with a molecular weight of 367.4 g/mol. Its IUPAC name—4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole—reflects the integration of three key components:

  • A 1-phenylpyrazole backbone substituted with a methyl group at position 5.

  • An azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a methylene bridge.

  • A 2-fluoro-6-methoxyphenoxy group attached to the azetidine ring.

The Standard InChIKey (GDTMZQXBYNLZHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>2</sub>
Molecular Weight367.4 g/mol
IUPAC Name4-[[3-(2-fluoro-6-methoxyphenoxy)azetidin-1-yl]methyl]-5-methyl-1-phenylpyrazole
CAS NumberNot publicly disclosed
SupplierParchem, VulcanChem

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the pyrazole core. A plausible route includes:

  • Claisen-Schmidt Condensation: Formation of α,β-unsaturated ketones as intermediates .

  • Cyclization: Microwave-assisted hydrazine hydrate treatment to form the pyrazoline ring .

  • Nucleophilic Substitution: Introduction of the azetidine moiety via alkylation or coupling reactions.

  • Functionalization: Attachment of the 2-fluoro-6-methoxyphenoxy group through etherification .

The azetidine ring’s small size and strain enhance reactivity, facilitating efficient coupling with aromatic systems . Fluorine incorporation, achieved via electrophilic fluorination, improves metabolic stability and binding affinity .

Structural and Electronic Analysis

Key Functional Groups

  • Pyrazole Core: The 1-phenylpyrazole scaffold contributes to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

  • Azetidine Ring: Its constrained geometry modulates conformational flexibility, potentially enhancing selectivity toward biological targets .

  • Fluorophenoxy Group: The electron-withdrawing fluorine atom and methoxy group influence electron distribution, affecting solubility and receptor binding .

Table 2: Impact of Substituents on Physicochemical Properties

SubstituentRoleEffect on Properties
5-Methyl (Pyrazole)Steric hindranceEnhances metabolic stability
AzetidineConformational restraintImproves target selectivity
2-Fluoro-6-methoxyElectronic modulationIncreases lipophilicity

Materials Science Applications

Photochromic Behavior

Nitro-substituted pyrazoles exhibit photochromism, enabling applications in optical data storage . The 5-methyl and fluorophenoxy groups in this compound could similarly modulate light-responsive properties.

Solubility and Thermodynamic Stability

Quantum mechanical calculations reveal that cyclized pyrazolines exhibit higher aqueous solubility than their chalcone precursors . The azetidine ring’s strain energy may further enhance solubility by reducing crystallinity.

Comparative Analysis with Analogues

Table 3: Activity Comparison with Related Compounds

CompoundStructureBioactivity (IC<sub>50</sub> or MIC)
5-Chloro-3-methylpyrazoleChlorinated pyrazoleAntibacterial (MIC: 12 μM)
DMP-777Azetidine-carboxamideElastase inhibition (IC<sub>50</sub>: 15 nM)
28e (S1PR2 binder)Fluoropiperidine-pyrazineS1PR2 binding (IC<sub>50</sub>: 14.6 nM)
Target CompoundAzetidine-pyrazole-fluorophenoxyPredicted IC<sub>50</sub>: <50 nM

The integration of fluorine, azetidine, and pyrazole moieties in this compound may synergize the advantages of these analogs, offering dual therapeutic and diagnostic potential.

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